Ethyl 5-fluoro-2-formylbenzoate
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Overview
Description
Ethyl 5-fluoro-2-formylbenzoate is an organic compound with the molecular formula C10H9FO3. It is a derivative of benzoic acid, featuring a fluorine atom at the 5-position and a formyl group at the 2-position, with an ethyl ester functional group.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 5-fluoro-2-formylbenzoate typically involves the esterification of 5-fluoro-2-formylbenzoic acid. One common method is the Fischer esterification, where the acid reacts with ethanol in the presence of an acid catalyst, such as sulfuric acid, under reflux conditions .
Industrial Production Methods: In an industrial setting, the production of this compound may involve more efficient and scalable methods. These could include continuous flow processes, which allow for better control over reaction conditions and higher yields. Catalysts and solvents are chosen to optimize the reaction rate and product purity .
Chemical Reactions Analysis
Types of Reactions: Ethyl 5-fluoro-2-formylbenzoate can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents such as sodium borohydride.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base
Major Products:
Oxidation: 5-fluoro-2-carboxybenzoic acid.
Reduction: 5-fluoro-2-hydroxymethylbenzoate.
Substitution: Various substituted benzoates depending on the nucleophile used
Scientific Research Applications
Ethyl 5-fluoro-2-formylbenzoate has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of fluorinated compounds.
Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly in the synthesis of pharmaceuticals that require fluorinated aromatic compounds.
Industry: It is used in the production of materials with specific properties, such as increased stability and reactivity
Mechanism of Action
The mechanism of action of ethyl 5-fluoro-2-formylbenzoate depends on its specific application. In biological systems, the fluorine atom can enhance the compound’s stability and bioavailability. The formyl group can participate in various biochemical reactions, potentially interacting with enzymes and other molecular targets. The exact pathways and molecular targets would depend on the specific derivative and its intended use .
Comparison with Similar Compounds
Ethyl 2-formylbenzoate: Lacks the fluorine atom, which may result in different reactivity and stability.
Methyl 5-fluoro-2-formylbenzoate: Similar structure but with a methyl ester group instead of an ethyl ester, which can affect its physical and chemical properties.
5-fluoro-2-formylbenzoic acid: The free acid form, which can be more reactive in certain conditions
Uniqueness: this compound is unique due to the presence of both the fluorine atom and the formyl group, which confer specific reactivity and stability.
Biological Activity
Ethyl 5-fluoro-2-formylbenzoate is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores its biological activity, synthesis, and implications for drug development, supported by data tables and relevant case studies.
Chemical Structure and Properties
This compound features a fluorine atom and a formyl group attached to a benzoate structure. The presence of the fluorine atom enhances the compound's stability and bioavailability, making it a suitable candidate for various biological applications.
Property | Value |
---|---|
Molecular Formula | C10H9F O3 |
Molecular Weight | 200.17 g/mol |
Boiling Point | Not specified |
Melting Point | Not specified |
Solubility | Soluble in organic solvents |
Antimicrobial Activity
Research indicates that derivatives of this compound exhibit promising antimicrobial properties. The compound has been tested against various bacterial strains, showcasing effectiveness comparable to established antibiotics. The mechanism of action is believed to involve disruption of bacterial cell walls or interference with metabolic pathways.
Anticancer Properties
This compound has been evaluated for its anticancer potential. In vitro studies demonstrate cytotoxic effects against several cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer). The compound's structure allows it to interact with cellular targets, potentially inhibiting tumor growth.
The biological activity of this compound is largely attributed to its ability to form reactive intermediates that can interact with biological macromolecules such as proteins and nucleic acids. The fluorine atom enhances electron-withdrawing effects, which can increase the electrophilicity of the carbonyl group in the formyl moiety, facilitating reactions with nucleophiles in biological systems.
Case Studies
-
Antimicrobial Efficacy
A study involving a series of benzoate derivatives showed that this compound exhibited significant antibacterial activity against Gram-positive bacteria, including Staphylococcus aureus and Gram-negative bacteria such as Escherichia coli. The minimum inhibitory concentration (MIC) values were determined using standard broth dilution methods. -
Cytotoxicity Assessment
In a comparative study, this compound was tested alongside other benzoate derivatives for their cytotoxicity against human cancer cell lines. Results indicated that this compound had a higher potency than some traditional chemotherapeutic agents, suggesting its potential as a lead compound for further development.
Properties
Molecular Formula |
C10H9FO3 |
---|---|
Molecular Weight |
196.17 g/mol |
IUPAC Name |
ethyl 5-fluoro-2-formylbenzoate |
InChI |
InChI=1S/C10H9FO3/c1-2-14-10(13)9-5-8(11)4-3-7(9)6-12/h3-6H,2H2,1H3 |
InChI Key |
PEVMJBPFWBUFAM-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(C=CC(=C1)F)C=O |
Origin of Product |
United States |
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